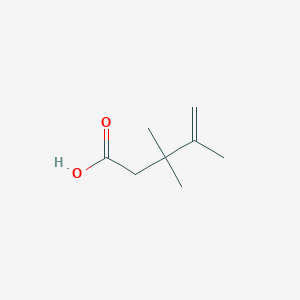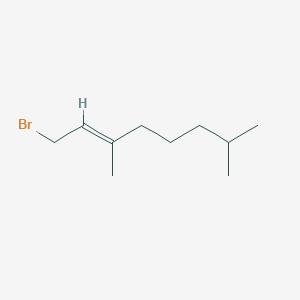
1-Bromo-3,7-dimethyloct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,7-dimethyloct-2-ene is an organic compound with the molecular formula C10H19Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain with a double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3,7-dimethyloct-2-ene can be synthesized through the bromination of 3,7-dimethyloct-2-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,7-dimethyloct-2-ene in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature and yields this compound as the major product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3,7-dimethyloct-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.
Addition Reactions: Reagents such as bromine (Br2), hydrogen bromide (HBr), and chlorine (Cl2) are used. These reactions are often conducted in non-polar solvents like dichloromethane.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under heated conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Addition Reactions: Products include dibromoalkanes, bromoalkanes, and chloroalkanes.
Elimination Reactions: Products include alkenes and alkynes.
Applications De Recherche Scientifique
1-Bromo-3,7-dimethyloct-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the modification of biomolecules and in the development of bioactive compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,7-dimethyloct-2-ene involves its reactivity as a brominated alkene. The bromine atom and the double bond make the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,7-dimethyloctane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
3,7-Dimethyloct-2-ene: Similar structure but lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Chloro-3,7-dimethyloct-2-ene: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
1-Bromo-3,7-dimethyloct-2-ene is unique due to the presence of both a bromine atom and a double bond, which confer distinct reactivity patterns and make it a versatile compound in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
(E)-1-bromo-3,7-dimethyloct-2-ene |
InChI |
InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h7,9H,4-6,8H2,1-3H3/b10-7+ |
Clé InChI |
BACGLUDWGPIBDF-JXMROGBWSA-N |
SMILES isomérique |
CC(C)CCC/C(=C/CBr)/C |
SMILES canonique |
CC(C)CCCC(=CCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




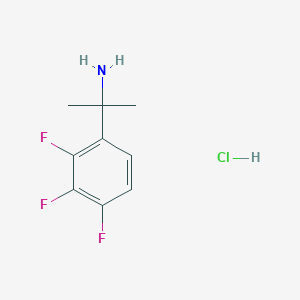
![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)

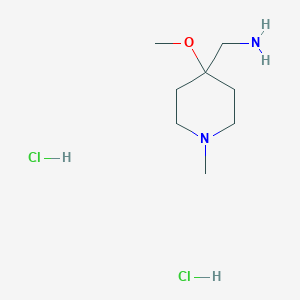
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)

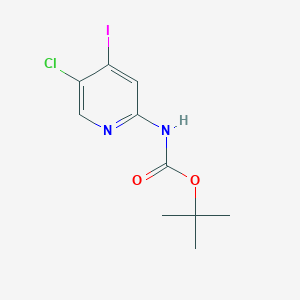
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
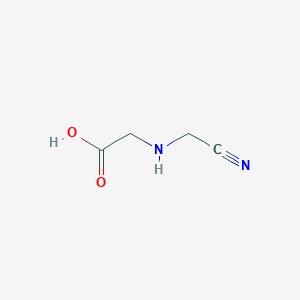
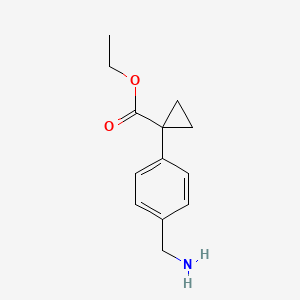
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)
